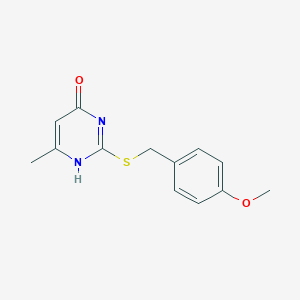

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

Description

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one (CAS RN: 63384-61-2) is a pyrimidinone derivative with the molecular formula C₁₃H₁₄N₂O₂S. The compound features a pyrimidin-4-one core substituted at position 2 with a 4-methoxybenzylsulfanyl group and at position 6 with a methyl group. Its synthesis typically involves nucleophilic substitution reactions, where a sulfanyl group replaces a leaving group (e.g., chloride) on the pyrimidinone scaffold, as exemplified in related compounds (e.g., benzylsulfanyl derivatives) . This compound has been investigated in medicinal chemistry, particularly as a precursor for GABA receptor ligands .

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16) |

InChI Key |

XMFWHLZTTUUQHL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |

Synonyms |

2-[(4-Methoxyphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one; Compound W |

Origin of Product |

United States |

Preparation Methods

Thiourea and β-Keto Ester Condensation

A foundational approach involves heating ethyl acetoacetate (β-keto ester) with thiourea in acidic or basic media. Under reflux in ethanol with hydrochloric acid, cyclization yields 6-methylpyrimidin-4-one. This reaction proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon, followed by dehydration (Fig. 1).

Table 1: Core Synthesis Conditions

| Reactants | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Ethyl acetoacetate, thiourea | Ethanol | HCl | Reflux | 65–70% | |

| Methyl acetoacetate, urea | Acetic acid | – | 120°C | 58% |

Sulfanyl Group Introduction at Position 2

The 4-methoxybenzylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions .

Nucleophilic Substitution with 4-Methoxybenzyl Mercaptan

The most cited method involves reacting 6-methylpyrimidin-4-one with 4-methoxybenzyl mercaptan under basic conditions. In anhydrous acetone with potassium carbonate, the thiolate anion attacks position 2 of the pyrimidinone, displacing a leaving group (e.g., chloride or hydroxyl).

Key Conditions :

Mitsunobu Reaction for Sulfanyl Coupling

For substrates lacking leaving groups, the Mitsunobu reaction couples 4-methoxybenzyl mercaptan with 2-hydroxypyrimidin-4-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh bases but requires anhydrous tetrahydrofuran (THF) and low temperatures (0–5°C).

Optimization Strategies and Challenges

Moisture Sensitivity

The nucleophilic substitution step is highly moisture-sensitive. Traces of water hydrolyze the thiolate anion, reducing yields. Solutions include molecular sieves or inert gas atmospheres.

Regioselectivity Control

Position 2 selectivity arises from the electron-deficient nature of the pyrimidinone ring. Computational studies indicate that the C2 position exhibits the lowest electron density due to conjugation with the carbonyl group.

Byproduct Formation

Common byproducts include disulfides (from thiol oxidation) and O-alkylated products . Adding antioxidants (e.g., ascorbic acid) and optimizing stoichiometry (1:1.2 pyrimidinone:thiol) minimize these.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrimidinone core on Wang resin enables stepwise sulfanyl group introduction. This approach, used for triazolo-pyrimidines, offers facile purification but requires specialized equipment.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity, with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Cost-Effective Thiol Sources

4-Methoxybenzyl mercaptan is expensive. Alternatives like 4-methoxybenzyl chloride and sodium hydrosulfide (NaSH) reduce costs but require stringent pH control.

Waste Management

Sulfur-containing byproducts necessitate oxidation to sulfones (using H₂O₂) before disposal to prevent environmental toxicity.

Chemical Reactions Analysis

Types of Reactions: ML032, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in binding reactions with its target antigen, mouse laminin. This binding is highly specific and involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Common Reagents and Conditions: The primary reagent involved in the preparation of ML032 is the immunogen, mouse laminin. The hybridoma cells are cultured under controlled conditions to ensure optimal antibody production. The purification process involves reagents such as DEAE for chromatography and buffers to maintain the antibody’s stability .

Major Products Formed: The major product formed is the purified monoclonal antibody ML032, which is used for various research applications.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, a study published in the Journal of Medicinal Chemistry indicated that similar pyrimidine derivatives showed efficacy against resistant strains of bacteria, suggesting that this compound could be explored further for its antimicrobial properties .

Anticancer Properties

Research has also highlighted the potential anticancer effects of pyrimidine derivatives. A case study involving a series of substituted pyrimidines showed promising results in inhibiting cancer cell proliferation in vitro. Specifically, 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Pyrimidine derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways linked to cancer and other diseases. The compound's structure allows it to interact with enzyme active sites effectively, making it a candidate for drug development targeting metabolic disorders .

Pesticidal Properties

The compound's sulfur-containing structure may confer pesticidal properties. Research into similar compounds has shown effectiveness against pests and pathogens affecting crops. Preliminary studies suggest that 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one could be evaluated for its potential use as a biopesticide, providing an eco-friendly alternative to synthetic pesticides .

Polymer Additives

In material science, compounds with similar structures have been utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one into polymer matrices could be explored for developing advanced materials with improved performance characteristics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against resistant bacterial strains. |

| Anticancer Properties | Case Study on Pyrimidine Derivatives | Significant cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Research on Metabolic Pathways | Potential inhibitor for enzymes linked to metabolic disorders. |

| Pesticidal Properties | Preliminary Studies on Biopesticides | Promising results against crop pests and pathogens. |

| Polymer Additives | Material Science Research | Potential enhancement of thermal stability and mechanical strength. |

Mechanism of Action

ML032 exerts its effects by specifically binding to mouse laminin. This binding inhibits the interaction of laminin with other cellular receptors, thereby modulating cell adhesion, migration, and signaling pathways. The molecular targets involved include integrins and other cell surface receptors that interact with laminin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one can be contextualized by comparing it to analogous pyrimidinone derivatives. Below is a systematic analysis:

Substituent Effects on the Pyrimidinone Core

Key Observations:

- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) in the 4-methylbenzyl derivative withdraws electrons, altering charge distribution and reactivity .

- Biological Activity: The amino group in 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one confers hydrogen-bonding capability, critical for CDK2 inhibition, but may also render the compound prone to oxidation .

Biological Activity

The compound 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structure

The molecular formula of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is . The structure features a pyrimidine ring substituted with a methoxy-benzylsulfanyl group at the second position and a methyl group at the sixth position.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 262.327 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one exhibit significant antimicrobial properties. A study on pyrimidine derivatives reported that certain structural modifications enhance their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Molecular docking studies have suggested that this compound may interact with specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for tumor growth. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one. Research has indicated that similar compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the methoxy and sulfanyl groups enhances its solubility and binding affinity to enzymes and receptors involved in disease processes.

Study 1: Antimicrobial Efficacy

In a controlled study, 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one was tested against Staphylococcus aureus and Escherichia coli . The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Study 2: Antitumor Activity

A recent investigation focused on its effects on human breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thioetherification. Key steps include:

- Step 1 : Reacting 6-methyl-3H-pyrimidin-4-one with 4-methoxybenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Monitoring reaction progress via TLC or HPLC to optimize time (12–24 hours) and temperature (80–100°C).

- Step 3 : Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Contradictions in yield (60–85%) across studies suggest solvent polarity and stoichiometric ratios (1:1.2 substrate:thiol) are critical variables .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for analogous pyrimidinones in Acta Crystallographica studies . Complementary techniques:

- NMR : Compare chemical shifts (e.g., δ 8.2 ppm for pyrimidine H; δ 3.8 ppm for methoxy group).

- Mass Spectrometry : Confirm molecular ion peak [M+H]+ at m/z 289.1 (calculated for C₁₃H₁₂N₂O₂S).

- IR : Validate S–C and C=O bonds via peaks at 650–750 cm⁻¹ (C–S stretch) and 1680 cm⁻¹ (pyrimidinone carbonyl) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the sulfanyl group.

- pH Sensitivity : Assess degradation kinetics in aqueous buffers (pH 3–9) via UV-Vis (λ_max ≈ 270 nm). Data from pyrimidinone analogs indicate instability at pH < 5 due to protonation of the pyrimidine ring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Computational modeling (DFT or MD simulations) can elucidate electronic properties:

- Electron Density Maps : The 4-methoxybenzylsulfanyl group donates electron density to the pyrimidinone ring, enhancing electrophilic substitution at C2 or C5 positions .

- Experimental Validation : Perform regioselective bromination (NBS in DCM) and compare with predicted reactivity .

Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?

- Methodological Answer : Adapt protocols from long-term ecological projects (e.g., INCHEMBIOL):

- Phase 1 : Measure logP (octanol-water partition coefficient) via shake-flask method (predicted logP ≈ 2.1).

- Phase 2 : Conduct aerobic biodegradation tests (OECD 301F) with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .

- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin).

- Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ values in cancer cell lines) using ANOVA to identify outliers .

- Structural Analogues : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .

Q. How can computational tools predict interactions between this compound and protein targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.